![molecular formula C7H14ClNO2 B2388035 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride CAS No. 1969288-25-2](/img/structure/B2388035.png)
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol. It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other. This compound is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride typically involves the following steps:
Cyclopentylation: The starting material, cyclopentanone, undergoes a reaction with ammonia to form 2-aminocyclopentanone.
Acetylation: The 2-aminocyclopentanone is then acetylated using acetic anhydride to form 2-acetylaminocyclopentanone.
Hydrolysis: The acetyl group is hydrolyzed to yield 2-aminocyclopentylacetic acid.
Hydrochloride Formation: Finally, the 2-aminocyclopentylacetic acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar steps as described above, but with optimized reaction conditions and catalysts to increase yield and purity. The process is typically carried out in batch reactors with strict control over temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-nitrocyclopentylacetic acid.
Reduction: Formation of 2-aminocyclopentylmethanol.
Substitution: Formation of 2-azidocyclopentylacetic acid or 2-cyanocyclopentylacetic acid.
Applications De Recherche Scientifique
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme-substrate interactions and protein-ligand binding.
Medicine: As a potential therapeutic agent for the treatment of neurological disorders.
Industry: In the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Rac-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride
- Rac-[(1R,2S,4R)-2-amino-4-hydroxycyclobutyl]acetic acid hydrochloride
- Rac-[(1R,3S)-3-aminocyclopentyl]acetic acid hydrochloride
Uniqueness
2-[(1S,2R)-2-Aminocyclopentyl]acetic acid;hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .
Propriétés
IUPAC Name |
2-[(1S,2R)-2-aminocyclopentyl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-3-1-2-5(6)4-7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAWTTUUAOPHGL-RIHPBJNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)N)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-Methoxyphenyl)(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2387952.png)
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)

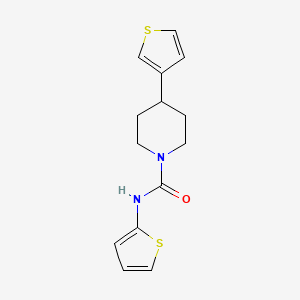

![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)
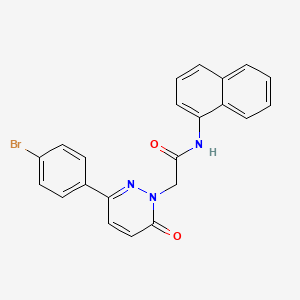
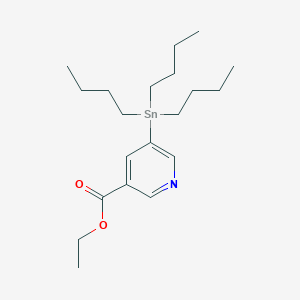
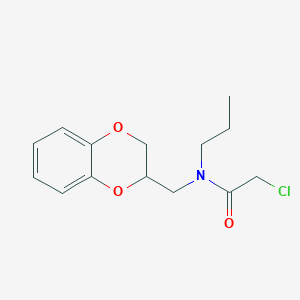

![N-[2-(azetidin-1-yl)-2-oxoethyl]-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2387970.png)
![2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide](/img/structure/B2387972.png)
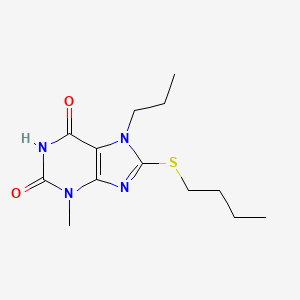
![N-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzamide](/img/structure/B2387975.png)
